2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(3,4-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes a benzimidazole moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of a 3,4-dimethylphenyl derivative with a 3-methylphenyl derivative in the presence of a catalyst such as a Lewis acid. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography or crystallization might also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions might result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Pyrimidine derivatives: Often used in pharmaceuticals for their antiviral and anticancer properties.
Phenyl-substituted heterocycles: Commonly found in various bioactive molecules.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific substitution pattern and fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H23N3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H23N3/c1-16-7-6-8-20(13-16)24-15-22(19-12-11-17(2)18(3)14-19)27-25-26-21-9-4-5-10-23(21)28(24)25/h4-15,24H,1-3H3,(H,26,27) |
InChI Key |
RSMZBNMTYNNKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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